molecular formula C9H8BrN3O2 B13003252 Ethyl 3-bromo-1H-pyrazolo[3,4-c]pyridine-5-carboxylate CAS No. 2089291-71-2

Ethyl 3-bromo-1H-pyrazolo[3,4-c]pyridine-5-carboxylate

Cat. No.: B13003252
CAS No.: 2089291-71-2
M. Wt: 270.08 g/mol
InChI Key: CLDJUOQSJSFBTI-UHFFFAOYSA-N
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Description

Ethyl 3-bromo-1H-pyrazolo[3,4-c]pyridine-5-carboxylate is a heterocyclic compound that belongs to the family of pyrazolopyridines.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 3-bromo-1H-pyrazolo[3,4-c]pyridine-5-carboxylate typically involves the reaction of a preformed pyrazole with a pyridine derivative. One common method includes the bromination of the pyrazole ring followed by esterification to introduce the ethyl carboxylate group .

Industrial Production Methods

Industrial production methods for this compound often involve multi-step synthesis processes that are optimized for high yield and purity. These methods may include the use of catalysts and specific reaction conditions to ensure efficient production .

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-bromo-1H-pyrazolo[3,4-c]pyridine-5-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include nucleophiles for substitution reactions, oxidizing agents for oxidation reactions, and acids or bases for hydrolysis .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups .

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with various biological activities.

    Medicine: Explored for its potential therapeutic applications, including as an inhibitor of specific enzymes or receptors.

    Industry: Used in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of ethyl 3-bromo-1H-pyrazolo[3,4-c]pyridine-5-carboxylate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in biological pathways. The compound can modulate the activity of these targets, leading to various biological effects .

Comparison with Similar Compounds

Ethyl 3-bromo-1H-pyrazolo[3,4-c]pyridine-5-carboxylate can be compared with other similar compounds in the pyrazolopyridine family, such as:

The uniqueness of this compound lies in its specific substitution pattern and the presence of the bromine atom, which can influence its reactivity and biological activity .

Properties

CAS No.

2089291-71-2

Molecular Formula

C9H8BrN3O2

Molecular Weight

270.08 g/mol

IUPAC Name

ethyl 3-bromo-2H-pyrazolo[3,4-c]pyridine-5-carboxylate

InChI

InChI=1S/C9H8BrN3O2/c1-2-15-9(14)6-3-5-7(4-11-6)12-13-8(5)10/h3-4H,2H2,1H3,(H,12,13)

InChI Key

CLDJUOQSJSFBTI-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC2=C(NN=C2C=N1)Br

Origin of Product

United States

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